![molecular formula C10H6BrF3N2O B1412638 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole CAS No. 2203016-53-7](/img/structure/B1412638.png)
3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole
Overview
Description
3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole (3-BTP) is a heterocyclic compound that has been studied extensively in the laboratory due to its potential applications in a variety of scientific fields. It is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one bromine atom. 3-BTP has been used in a range of fields, including organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
1. Tautomerism Studies
A study on the tautomerism of 4-bromo substituted 1H-pyrazoles, which may include derivatives like 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole, was conducted. This research involved examining tautomerism in both solid state and solution, contributing to the understanding of the structural behavior of such compounds (Trofimenko et al., 2007).
2. Chemical Synthesis and Applications
This compound and similar compounds have been utilized in various chemical synthesis processes. For instance, the oxidation of amines and sulfides using a related compound, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole, was explored, indicating the potential of such compounds in organic synthesis (Baumstark & Chrisope, 1981).
3. Antibacterial and Antifungal Activities
Research on derivatives of this compound has shown potential in the field of antimicrobial activities. For example, new derivatives synthesized for antibacterial and antifungal activities demonstrated significant efficacy against various pathogens, suggesting their potential use in developing new antimicrobial agents (Pundeer et al., 2013).
4. Photoluminescence Studies
The study of halogen substituted pyrazolates, including compounds structurally similar to this compound, has contributed to understanding their photoluminescence properties. This research has implications in materials science and the development of new luminescent materials (Morishima et al., 2014).
properties
IUPAC Name |
3-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O/c11-9-5-6-16(15-9)7-1-3-8(4-2-7)17-10(12,13)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJWWKZGCRMKAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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